(R)-2-(Piperidin-2-yl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Piperidin-2-yl)pyridine typically involves the reaction of piperidine derivatives with 2-bromopyridine. The process includes the bromination of 2-bromopyridine followed by its reaction with piperidine in an inert solvent. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of ®-2-(Piperidin-2-yl)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: ®-2-(Piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
®-2-(Piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
(S)-2-(Piperidin-2-yl)pyridine: The enantiomer of ®-2-(Piperidin-2-yl)pyridine, differing in its stereochemistry.
2-(Piperidin-2-yl)pyridine: The racemic mixture containing both ® and (S) enantiomers.
3-(Piperidin-2-yl)pyridine: A positional isomer with the piperidine ring attached at the 3-position of the pyridine ring.
Uniqueness: ®-2-(Piperidin-2-yl)pyridine is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its enantiomer and other isomers. This makes it valuable in applications where stereochemistry plays a crucial role .
Properties
IUPAC Name |
2-[(2R)-piperidin-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQQPIHUMSJSS-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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